

Technical Guide: Synthesis of Tos-PEG3-O-C1-CH₃COO

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Compound of Interest

Compound Name: **Tos-PEG3-O-C1-CH₃COO**

Cat. No.: **B11825424**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a reliable synthesis route for **Tos-PEG3-O-C1-CH₃COO** (Methyl 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetate), a valuable heterobifunctional PEG linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a two-step synthetic pathway, commencing with the selective monotosylation of triethylene glycol, followed by an etherification to introduce the methyl acetate moiety. Detailed experimental protocols, quantitative data, and a workflow visualization are provided to facilitate its practical implementation in a laboratory setting.

Synthesis Strategy

The synthesis of **Tos-PEG3-O-C1-CH₃COO** is efficiently achieved through a two-step process:

- Selective Monotosylation of Triethylene Glycol: The initial step involves the selective protection of one of the primary hydroxyl groups of triethylene glycol as a tosylate. This is a critical step to ensure the desired monofunctionalization, preventing the formation of the ditosylated byproduct. The reaction is typically carried out by reacting triethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
- Williamson Ether Synthesis: The resulting intermediate, OH-PEG3-Tos, possesses a free hydroxyl group that can undergo a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a

nucleophile to displace a halide from a methyl haloacetate, thereby forming the desired ether linkage and completing the synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (OH-PEG3-Tos)

Materials:

- Triethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexane (for chromatography)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve triethylene glycol (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add pyridine (1.2 eq) to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.0 eq).

- Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Transfer the mixture to a separatory funnel and extract with dichloromethane.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the desired OH-PEG3-Tos.

Step 2: Synthesis of Methyl 2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)acetate (Tos-PEG3-O-C1-CH₃COO)

Materials:

- OH-PEG3-Tos (from Step 1)
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Methyl bromoacetate
- Saturated ammonium chloride solution (NH₄Cl)
- Ethyl acetate
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexane (for chromatography)

Procedure:

- In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Dissolve OH-PEG3-Tos (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
- Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
- Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by TLC.
- Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product, **Tos-PEG3-O-C1-CH₃COO**.

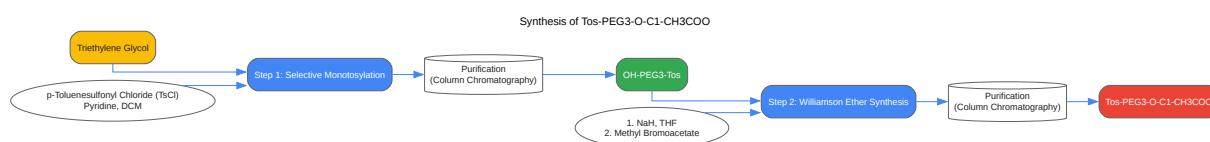
Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of **Tos-PEG3-O-C1-CH3COO**. Please note that yields are representative and may vary based on reaction scale and purification efficiency.

Step	Reagent 1	Molar Ratio	Reagent 2	Molar Ratio	Base / Reagent	Molar Ratio	Solvent	Temperature	Time	Typical Yield
1	Triethylene glycol	1.0	p-Toluenesulfonyl chloride (TsCl) Pyridine, DCM	1.0	Toluene	1.2	Dichloromethane	0 °C to RT	12-16 h	40-60%
2	OH-PEG3-Tos	1.0	Methyl bromoacetate	1.1	Iodide	1.2	Tetrahydrofuran	0 °C to RT	12-16 h	>80%

Synthesis Workflow Visualization

The following diagram illustrates the two-step synthesis route for **Tos-PEG3-O-C1-CH3COO**.



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Caption: Synthetic route for **Tos-PEG3-O-C1-CH3COO**.

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